

Elucidating the Molecular Architecture of 4-Hydroxyisophthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyisophthalonitrile

Cat. No.: B041444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisophthalonitrile, also known as 2,4-dicyanophenol, is a small organic molecule with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. Its structure, characterized by a benzene ring substituted with a hydroxyl group and two nitrile groups, presents a distinct spectroscopic fingerprint. A thorough understanding of its molecular structure is paramount for predicting its chemical reactivity, understanding its biological activity, and for quality control in its synthesis and application.

This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of **4-hydroxyisophthalonitrile**. It details the key spectroscopic techniques, outlines the experimental protocols, and presents the expected data in a clear, comparative format. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this and related compounds.

Molecular Structure and Properties

- Systematic Name: 4-Hydroxybenzene-1,3-dicarbonitrile
- Common Name: **4-Hydroxyisophthalonitrile**, 2,4-Dicyanophenol

- CAS Number: 34133-58-9
- Molecular Formula: C₈H₄N₂O
- Molecular Weight: 144.13 g/mol

The core of **4-hydroxyisophthalonitrile** is a benzene ring. The elucidation of its structure involves confirming the substitution pattern of the hydroxyl (-OH) and two cyano (-CN) groups on this ring.

Spectroscopic Data for Structure Confirmation

The primary techniques for elucidating the structure of an organic molecule like **4-hydroxyisophthalonitrile** are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While publicly available, detailed experimental spectra for this specific compound are not consistently reported in the literature, the following tables summarize the expected quantitative data based on established principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.0	Singlet	-	Phenolic -OH
~7.8	Doublet	~2.0	H-2
~7.6	Doublet of Doublets	~8.5, 2.0	H-6
~7.0	Doublet	~8.5	H-5

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~160	C-4 (bearing -OH)
~135	C-6
~133	C-2
~118	C-5
~117	C-1 (bearing -CN)
~116	C-3 (bearing -CN)
~105	C-1

Solvent: DMSO-d₆, Frequency: 100 MHz

Table 3: Predicted Mass Spectrometry Data

m/z	Interpretation
144	[M] ⁺ (Molecular Ion)
117	[M - HCN] ⁺
89	[M - HCN - CO] ⁺

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Broad	O-H stretch (phenolic)
~3100-3000	Medium	Aromatic C-H stretch
~2230	Strong, Sharp	C≡N stretch (nitrile)
~1600, ~1500	Medium-Strong	Aromatic C=C ring stretching
~1250	Strong	C-O stretch (phenol)
~850	Strong	C-H out-of-plane bend

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for structure elucidation.

Synthesis of 4-Hydroxyisophthalonitrile (A Proposed Method)

A plausible synthetic route to **4-hydroxyisophthalonitrile** involves the Sandmeyer reaction starting from 4-amino-3-cyanobenzoic acid, or a related substituted aniline. A generalized protocol is as follows:

- **Diazotization:** Dissolve the starting aniline derivative in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
- **Cyanation (Sandmeyer Reaction):** In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often heated gently to facilitate the replacement of the diazonium group with a nitrile group.
- **Hydrolysis (if starting from a carboxylate):** If the starting material contained a carboxylic acid or ester group at the desired hydroxyl position, a subsequent hydrolysis step under acidic or basic conditions would be necessary to yield the phenolic hydroxyl group.

- **Work-up and Purification:** After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by techniques such as recrystallization or column chromatography to yield pure **4-hydroxyisophthalonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **4-hydroxyisophthalonitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
 - 2D NMR (COSY, HSQC, HMBC): To unambiguously assign the signals, two-dimensional NMR experiments are recommended.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ^1H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to deduce the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct insertion or gas chromatography-mass spectrometry (GC-MS) are suitable methods.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small molecules that typically induces fragmentation, providing structural information.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses of neutral fragments, which can provide clues about the molecule's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

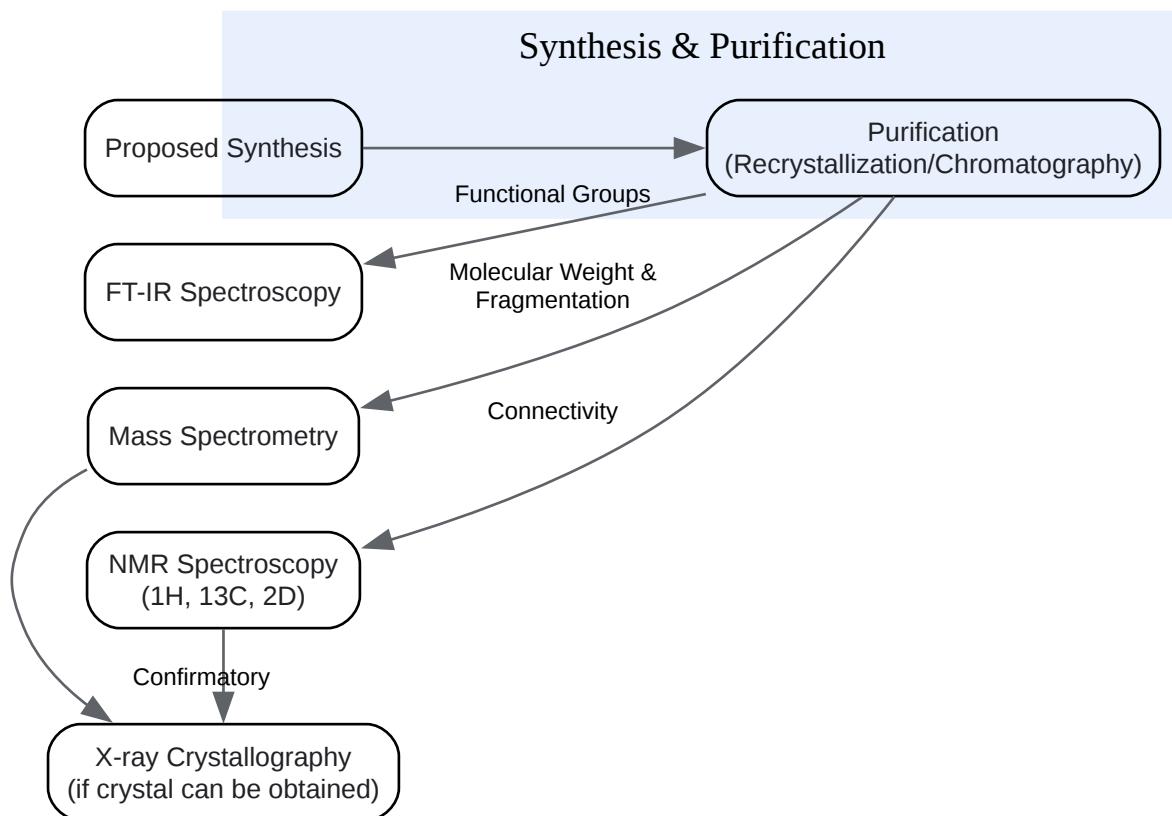
- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample with dry KBr powder and press it into a thin, transparent

disk. Alternatively, for a soluble compound, a spectrum can be obtained from a solution or as a thin film.

- Instrumentation: Use an FT-IR spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups (e.g., O-H, C≡N, aromatic C-H, C=C).

X-ray Crystallography

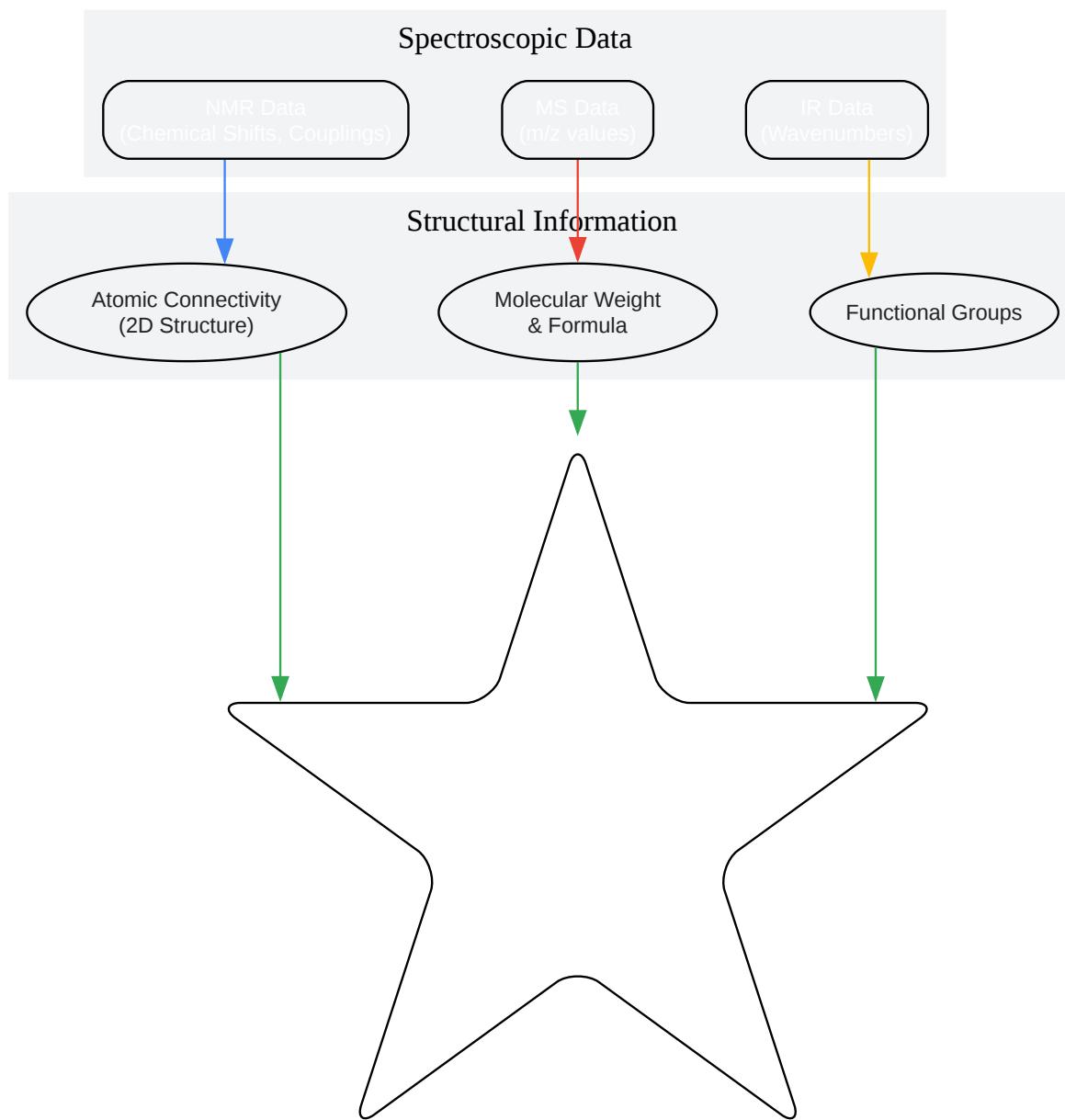
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing definitive proof of the molecular structure.


Methodology:

- Crystallization: Grow a single crystal of high quality. This is often the most challenging step and can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
- Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to best fit the experimental data.
- Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

Note: As of the time of this writing, a publicly available crystal structure for **4-hydroxyisophthalonitrile** has not been identified.

Visualizing the Elucidation Workflow


The logical flow of experiments for structure elucidation can be visualized as follows:

[Click to download full resolution via product page](#)

A logical workflow for the structure elucidation of **4-hydroxyisophthalonitrile**.

The following diagram illustrates the key signaling pathways of information derived from the primary spectroscopic techniques:

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Elucidating the Molecular Architecture of 4-Hydroxyisophthalonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041444#4-hydroxyisophthalonitrile-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com